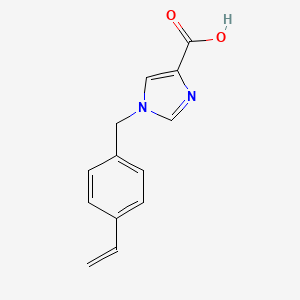

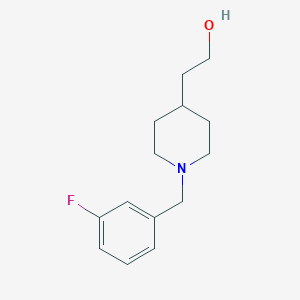

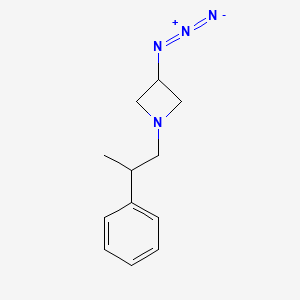

3-叠氮-1-(2-苯基丙基)氮杂环

描述

Synthesis Analysis

The synthesis of azetidines, including 3-Azido-1-(2-phenylpropyl)azetidine, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes . This approach is characterized by its operational simplicity, mild conditions, and broad scope .Chemical Reactions Analysis

The chemical reactions involving azetidines, including 3-Azido-1-(2-phenylpropyl)azetidine, are often driven by the considerable ring strain inherent in these four-membered heterocycles . One of the most efficient ways to synthesize functionalized azetidines is through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .科学研究应用

Medicinal Chemistry: Amino Acid Surrogates and Peptidomimetics

3-Azido-1-(2-phenylpropyl)azetidine: is recognized for its potential as an amino acid surrogate due to its structural similarity to proline . This makes it valuable in the field of peptidomimetics, where it can be incorporated into peptide chains to study protein-protein interactions, enzyme inhibition, and receptor binding. Its azido group offers a unique handle for further functionalization, potentially leading to the development of novel therapeutic agents.

Polymer Chemistry: Ring-Opening Polymerization

The azetidine ring is a strained heterocycle, which makes it an excellent candidate for ring-opening polymerization (ROP). This compound can be used to create polyamines with applications ranging from antibacterial coatings to non-viral gene transfection . The azido functionality could provide additional reactivity, allowing for post-polymerization modifications.

Catalytic Processes: Azetidine Synthesis

3-Azido-1-(2-phenylpropyl)azetidine: can be synthesized through catalytic processes such as the aza Paternò–Büchi reaction . This reaction is a [2+2] photocycloaddition that forms azetidines efficiently. The azetidine ring formed can then be utilized as a building block in various synthetic pathways, including the construction of complex natural products.

Nucleic Acid Chemistry: Click Chemistry Applications

The azido group of this compound is amenable to click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used to modify nucleic acids with triazole functionalities, which can enhance their properties for downstream applications such as molecular tagging and purification .

Ring-Opening Reactions: Synthesis of Larger Heterocycles

The azetidine ring can undergo ring-opening reactions to form larger heterocycles. This is particularly useful in synthesizing five- or six-membered rings, which are prevalent in many bioactive molecules . The azido group can act as a leaving group or be transformed into various functional groups, increasing the versatility of this compound in synthetic chemistry.

Material Science: Templating and Chelation

In material science, the polymers derived from azetidine monomers, such as 3-Azido-1-(2-phenylpropyl)azetidine , can be used for templating and chelation purposes . These polymers can form complex structures that are useful in creating new materials with specific properties, such as enhanced adsorption capabilities or tailored electronic properties.

作用机制

Target of Action

Azetidines and aziridines, which are structurally similar to this compound, are known to be used as building blocks for polyamines .

Mode of Action

Azetidines can be synthesized through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Biochemical Pathways

Aziridines and azetidines are known to be used in the polymerization process to produce polyamines . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Action Environment

It is known that the thermal behavior of azetidines can be influenced by environmental conditions . For example, 3-azido-1,3-dinitroazetidine has a low melting temperature at 78 °C and its final mass loss under atmospheric pressure is 88.2% .

属性

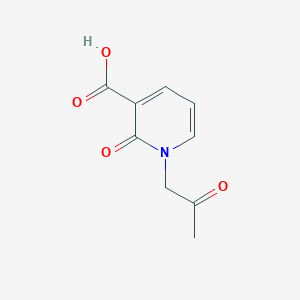

IUPAC Name |

3-azido-1-(2-phenylpropyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-10(11-5-3-2-4-6-11)7-16-8-12(9-16)14-15-13/h2-6,10,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXKSEDHVUXASIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(C1)N=[N+]=[N-])C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。